molecular formula C16H12BrClN4O3S2 B2405877 5-bromo-N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide CAS No. 921159-92-4

5-bromo-N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

Cat. No. B2405877
M. Wt: 487.77
InChI Key: GVINRHHDZKGSSB-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The exact chemical reactions involved in the synthesis of “5-bromo-N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide” are not specified in the retrieved papers.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • The synthesis of related compounds often involves coupling reactions with different amines and carbonyl chlorides, followed by treatments to obtain corresponding thioamides and their oxidation. This process is key in forming various heterocyclic compounds, including thiadiazoles and furan derivatives (Aleksandrov & El’chaninov, 2017).
  • The compound's framework has been used to create various derivatives through electrophilic substitution reactions like nitration, bromination, and acylation, leading to a range of potentially bioactive compounds (Aleksandrov et al., 2019).

Biological Activity

  • Certain derivatives of similar compounds have been studied for their nematicidal and antimicrobial activities, showing potential as agents against various bacterial and fungal organisms. This suggests the potential of these derivatives in developing new antimicrobial agents (Reddy et al., 2010).
  • Some furan and thiadiazole derivatives have been evaluated for their potential as antiprotozoal agents, indicating possible applications in treating diseases caused by protozoan parasites (Ismail et al., 2004).

Applications in Cancer Research

  • Furan and thiadiazole derivatives have also been investigated for their use in photodynamic therapy for cancer treatment, particularly due to their high singlet oxygen quantum yield and other photophysical properties, making them potential candidates for this application (Pişkin et al., 2020).
  • Some derivatives have been tested for anticancer activity, with certain compounds showing selective activity against specific cancer cell lines, highlighting their potential as leads for anticancer drug development (Noolvi et al., 2011).

properties

IUPAC Name

5-bromo-N-[5-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrClN4O3S2/c17-12-6-5-11(25-12)14(24)20-15-21-22-16(27-15)26-8-13(23)19-7-9-3-1-2-4-10(9)18/h1-6H,7-8H2,(H,19,23)(H,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVINRHHDZKGSSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(O3)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrClN4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

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